molecular formula C11H10ClNO6 B169768 Dimethyl 2-(4-chloro-2-nitrophenyl)malonate CAS No. 147124-32-1

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

Cat. No.: B169768
CAS No.: 147124-32-1
M. Wt: 287.65 g/mol
InChI Key: XNQGJNNDVKLNQO-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is an organic compound with the molecular formula C11H10ClNO6. It is a derivative of malonic acid and features a nitro group and a chloro group attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-2-nitrobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Dimethyl 2-(4-chloro-2-aminophenyl)malonate

    Substitution: Dimethyl 2-(4-substituted-2-nitrophenyl)malonate

    Hydrolysis: 2-(4-chloro-2-nitrophenyl)malonic acid

Scientific Research Applications

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(4-chloro-2-aminophenyl)malonate
  • Dimethyl 2-(4-bromo-2-nitrophenyl)malonate
  • Dimethyl 2-(4-methyl-2-nitrophenyl)malonate

Uniqueness

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is unique due to the presence of both a chloro and a nitro group on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate (CAS Number: 147124-32-1) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article delves into the synthesis, biological properties, and specific case studies related to this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₀ClNO₆
  • Molecular Weight : 287.66 g/mol
  • Melting Point : 83–85 °C
PropertyValue
Molecular FormulaC₁₁H₁₀ClNO₆
Molecular Weight287.66 g/mol
Melting Point83–85 °C

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In one significant study, compounds derived from this malonate were screened for their activity against the MCF7 human breast cancer cell line. The results indicated that while the cytotoxicity was lower than that of the natural product aspernomine, certain derivatives exhibited notable activity:

  • Compound 4h , which contains an enone moiety, demonstrated significantly higher cytotoxicity compared to other analogs and yielded low IC50 values when tested against multiple cancer cell lines.

The following table summarizes the IC50 values of various compounds derived from this compound:

CompoundIC50 (μM)Cancer Cell Line
4h<10MCF7
Other Compounds>50MCF7

The mechanism through which this compound exerts its cytotoxic effects may involve its ability to act as a Michael acceptor. This allows it to irreversibly alkylate cysteine residues in proteins, leading to nonspecific protein aggregation and subsequent cellular toxicity. Such mechanisms are common among compounds with similar structural motifs and have been associated with promising anticancer activities.

Case Studies and Research Findings

  • Synthesis and Evaluation : A recent publication detailed a base-mediated reductive cyclization process involving this compound, leading to the formation of biologically relevant benzazocine derivatives. The study reported yields up to 87% for various substituted nitrobenzenes and highlighted the importance of structural modifications on biological activity .
  • Comparative Analysis : In comparative studies, it was found that while the compound's activity was lower than that of naturally occurring products like aspernomine, modifications such as introducing an enone fragment significantly enhanced its antiproliferative properties. This suggests that further structural optimizations could yield more potent derivatives .
  • Safety and Toxicity : Safety data indicates that this compound is harmful by inhalation, skin contact, and ingestion. Appropriate safety measures should be taken when handling this compound in laboratory settings .

Properties

IUPAC Name

dimethyl 2-(4-chloro-2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQGJNNDVKLNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369447
Record name dimethyl 2-(4-chloro-2-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147124-32-1
Record name dimethyl 2-(4-chloro-2-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred slurry of NaH (36.0 g, 1500 mmol) in NMP (1.0 L) was added dimethyl malonate (137.4 mL, 1200 mmol) drop wise. The reaction was cooled as needed to keep the internal temperature below 30 degrees Celsius. After gas evolution ceased, 2,4-dichloronitrobenzene (192 g, 1000 mmol) was added to the reaction. It was carefully heated to 65 degrees Celsius until the reaction was complete as determined by HPLC. The reaction was cooled to room temperature, and then poured over 500 mL ice mixed with 150 mL conc. HCl. The pH of the aqueous layer was adjusted to neutral using 1 N NaOH. The solids were removed by filtering through a coarse fritted filter, and rinsed with water (3 L). The yellow solids were allowed to dry overnight. Yield 261.5 g, 91%.
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
137.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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